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molecular formula C12H15NO B8299967 1,4-Dimethyl-1,2-dihydroquinoline-8-methanol

1,4-Dimethyl-1,2-dihydroquinoline-8-methanol

Cat. No. B8299967
M. Wt: 189.25 g/mol
InChI Key: VSZXLDHLELZALB-UHFFFAOYSA-N
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Patent
US04963566

Procedure details

Sodium cyanoborohydride (7.9 g) was dissolved in tetrahydrofuran (50 ml). After adding and dissolving 8-hydroxymethyl-4-methylquinoline (3.5 g) in the solution, formic acid (50 ml) was added dropwise thereto with stirring under ice-cooling in nitrogen stream. The mixture was stirred for 5 hours at room temperature. After completion of the reaction, water was added to the reaction mixture and the mixture was concentrated under reduced pressure. The resulting residue was adjusted to alkalinic with a sodium hydroxide aqueous solution and extracted with chloroform. After drying the extract over anhydrous magnesium sulfate, chloroform was distilled off. The resulting residue was purified by silica gel column chromatography [eluent: dichloromethane-methanol(200:1)], then 1,4-dimethyl-8-hydroxymethyl-1,2-dihydroquinoline (0.9 g) was obtained.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([BH3-])#N.[Na+].[OH:5][CH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[CH:14][CH:13]=[C:12]2[CH3:17].O>O1CCCC1.C(O)=O>[CH3:1][N:15]1[C:16]2[C:11](=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:6][OH:5])[C:12]([CH3:17])=[CH:13][CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
OCC=1C=CC=C2C(=CC=NC12)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After adding
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
cooling in nitrogen stream
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 hours at room temperature
Duration
5 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
After drying the
EXTRACTION
Type
EXTRACTION
Details
extract over anhydrous magnesium sulfate, chloroform
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography [eluent: dichloromethane-methanol(200:1)]

Outcomes

Product
Name
Type
product
Smiles
CN1CC=C(C2=CC=CC(=C12)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 23.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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